Bethanidine iodide

Catalog No.
S6903686
CAS No.
2863-34-5
M.F
C10H16IN3
M. Wt
305.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bethanidine iodide

CAS Number

2863-34-5

Product Name

Bethanidine iodide

IUPAC Name

1-benzyl-2,3-dimethylguanidine;hydroiodide

Molecular Formula

C10H16IN3

Molecular Weight

305.16 g/mol

InChI

InChI=1S/C10H15N3.HI/c1-11-10(12-2)13-8-9-6-4-3-5-7-9;/h3-7H,8H2,1-2H3,(H2,11,12,13);1H

InChI Key

IBRUMPJVDPHEFZ-UHFFFAOYSA-N

SMILES

CNC(=NC)NCC1=CC=CC=C1.I

Canonical SMILES

CNC(=NC)NCC1=CC=CC=C1.I

Iodine Clocks in Materials Science

Specific Scientific Field: Chemical kinetics and materials science.

Methods of Application or Experimental Procedures: Results or Outcomes:

Iodine as a Biostimulant

Specific Scientific Field: Plant biology and agriculture.

Summary of the Application: Exogenous application of iodine (in the form of iodide, iodate, or organic conjugated compounds) has been shown to stimulate plant growth and enhance stress responses. Iodine acts as a biostimulant, influencing various physiological processes in plants.

Methods of Application or Experimental Procedures:
Results or Outcomes:

    Increased Antioxidant Activity: Iodine enhances the activities of enzymatic antioxidants (such as superoxide dismutase and peroxidase) and promotes the biosynthesis of non-enzymatic antioxidants (such as ascorbic acid and phenolic compounds) in plants .

Bethanidine iodide is a quaternary ammonium compound derived from the alkaloid Bethanidine, which is primarily known for its antihypertensive properties. This compound is characterized by its unique structure that includes a nitrogen atom with four substituents, making it positively charged. It is commonly used in pharmacological applications, particularly in managing hypertension.

Typical of quaternary ammonium compounds. These include:

  • Nucleophilic Substitution Reactions: The positively charged nitrogen can undergo nucleophilic attacks, allowing for the substitution of halides or other groups.
  • Formation of Salts: As a quaternary ammonium salt, Bethanidine iodide can react with anions to form various salts, which can alter its solubility and pharmacokinetic properties.
  • Hydrolysis: In aqueous environments, it may undergo hydrolysis, leading to the release of Bethanidine and iodide ions.

Bethanidine iodide exhibits significant biological activity, particularly as an antihypertensive agent. Its mechanism of action involves:

  • Central Nervous System Effects: It acts as a central sympatholytic agent, reducing sympathetic outflow from the central nervous system, which leads to decreased heart rate and vascular resistance.
  • Vasodilation: By inhibiting norepinephrine release, it promotes vasodilation and lowers blood pressure.
  • Interaction with Other Drugs: Bethanidine iodide can influence the efficacy of other antihypertensive medications, such as Eplerenone and Candesartan cilexetil, potentially decreasing their effectiveness .

The synthesis of Bethanidine iodide typically involves several steps:

  • Starting Materials: The synthesis begins with the appropriate amine and alkyl halides.
  • Quaternization: The amine is treated with an alkyl halide (such as iodomethane) under reflux conditions to form the quaternary ammonium salt.
  • Purification: The product is then purified through recrystallization or chromatography to obtain pure Bethanidine iodide.

A specific example from patent literature describes a method involving the condensation of benzylamine derivatives with appropriate electrophiles to yield intermediates that can be converted into Bethanidine .

Bethanidine iodide has several notable applications:

  • Antihypertensive Therapy: Primarily used in treating high blood pressure due to its ability to lower systemic vascular resistance.
  • Research Tool: Utilized in pharmacological studies to understand sympathetic nervous system regulation and drug interactions.
  • Pharmaceutical Formulation: Incorporated into various formulations aimed at managing cardiovascular diseases.

Bethanidine iodide has been studied for its interactions with various drugs:

  • Eplerenone: It may decrease the antihypertensive effects of Eplerenone, suggesting caution when these drugs are used concomitantly .
  • Candesartan cilexetil: Similar interactions have been noted where Bethanidine may reduce the effectiveness of Candesartan cilexetil .

These interactions highlight the importance of understanding drug combinations in clinical settings.

Bethanidine iodide shares structural and functional similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeKey Features
PrazosinQuinazoline derivativeAlpha-1 adrenergic antagonist used for hypertension.
DoxazosinQuinazoline derivativeLong-acting alpha-1 blocker for hypertension treatment.
TerazosinQuinazoline derivativeSimilar mechanism as Prazosin but longer duration.

Uniqueness of Bethanidine Iodide

Bethanidine iodide is unique due to its specific mechanism of action as a central sympatholytic agent, differentiating it from other antihypertensive agents that primarily act peripherally. Additionally, its quaternary ammonium structure contributes to its solubility and pharmacokinetic profile, making it distinct among similar compounds.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

3

Exact Mass

305.03890 g/mol

Monoisotopic Mass

305.03890 g/mol

Heavy Atom Count

14

Dates

Last modified: 04-15-2024

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